Methyl 2-(Trifluoromethyl)benzimidate Hydrochloride
Overview
Description
Methyl 2-(Trifluoromethyl)benzimidate Hydrochloride is a chemical compound with the molecular formula C9H9ClF3NO. It is known for its unique properties due to the presence of the trifluoromethyl group, which imparts significant chemical stability and reactivity. This compound is used in various scientific research applications, particularly in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(Trifluoromethyl)benzimidate Hydrochloride typically involves the reaction of 2-(Trifluoromethyl)benzaldehyde with methanol and hydrochloric acid. The reaction conditions often require a controlled temperature and the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors and advanced purification techniques to isolate the compound .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(Trifluoromethyl)benzimidate Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols or amines.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions include trifluoromethyl-substituted carboxylic acids, alcohols, amines, and other substituted derivatives. These products are valuable intermediates in the synthesis of more complex organic molecules .
Scientific Research Applications
Methyl 2-(Trifluoromethyl)benzimidate Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It is investigated for its potential use in drug development, particularly in the design of fluorine-containing pharmaceuticals.
Industry: The compound is used in the production of agrochemicals and specialty chemicals .
Mechanism of Action
The mechanism of action of Methyl 2-(Trifluoromethyl)benzimidate Hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and stability, making it a potent inhibitor or activator of various biological pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-(Trifluoromethyl)benzaldehyde
- Methyl 2-(Trifluoromethyl)benzoate
- 2-(Trifluoromethyl)benzonitrile
Uniqueness
Methyl 2-(Trifluoromethyl)benzimidate Hydrochloride is unique due to its specific functional groups, which provide distinct reactivity and stability compared to other similar compounds. The presence of the trifluoromethyl group enhances its chemical properties, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
methyl 2-(trifluoromethyl)benzenecarboximidate;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO.ClH/c1-14-8(13)6-4-2-3-5-7(6)9(10,11)12;/h2-5,13H,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AETAUXWSUJTNGU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=N)C1=CC=CC=C1C(F)(F)F.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClF3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2006277-58-1 | |
Record name | Benzenecarboximidic acid, 2-(trifluoromethyl)-, methyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2006277-58-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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